molecular formula C20H11ClO5 B14374399 12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate CAS No. 89564-48-7

12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate

Cat. No.: B14374399
CAS No.: 89564-48-7
M. Wt: 366.7 g/mol
InChI Key: NMKMRSUWMYUVQC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate involves several steps. One common method includes the chlorination of a tetracene derivative followed by acetylation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylation is carried out using acetic anhydride in the presence of a catalyst like pyridine .

Chemical Reactions Analysis

12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate undergoes various chemical reactions, including:

Scientific Research Applications

12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex tetracene derivatives, which are studied for their electronic properties.

    Biology: This compound is investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and photovoltaic materials

Mechanism of Action

The mechanism of action of 12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound also affects various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

12-Chloro-10-hydroxy-6,11-dioxo-6,11-dihydrotetracen-5-YL acetate can be compared with other tetracene derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

89564-48-7

Molecular Formula

C20H11ClO5

Molecular Weight

366.7 g/mol

IUPAC Name

(12-chloro-10-hydroxy-6,11-dioxotetracen-5-yl) acetate

InChI

InChI=1S/C20H11ClO5/c1-9(22)26-20-11-6-3-2-5-10(11)17(21)15-16(20)18(24)12-7-4-8-13(23)14(12)19(15)25/h2-8,23H,1H3

InChI Key

NMKMRSUWMYUVQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C3=CC=CC=C31)Cl)C(=O)C4=C(C2=O)C=CC=C4O

Origin of Product

United States

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